Product packaging for Bim 187(Cat. No.:CAS No. 137734-88-4)

Bim 187

Cat. No.: B147859
CAS No.: 137734-88-4
M. Wt: 1069.3 g/mol
InChI Key: ZJPVMZDISQCAJV-MNNQHMEFSA-N
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Description

Conceptualization of Peptide-Based Receptor Modulators in Chemical Biology

The conceptualization of peptide-based receptor modulators in chemical biology is rooted in the understanding of how endogenous peptides regulate physiological processes by interacting with G protein-coupled receptors (GPCRs) and other receptor types hilarispublisher.com. Synthetic peptides are designed to either enhance (agonists) or block (antagonists) these interactions. This involves identifying the key amino acid sequences responsible for receptor binding and activation in native peptides and then synthesizing modified versions with improved pharmacological properties, such as increased stability, altered receptor subtype selectivity, or enhanced potency nih.gov. The ability to precisely control the amino acid sequence and introduce non-natural amino acids allows for fine-tuning of the peptide's interaction with its target receptor tandfonline.com.

Historical Context and Evolution of Bombesin (B8815690) Receptor Agonist Research

Bombesin, a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina), is the namesake of the bombesin receptor family wikipedia.orgnih.gov. This family includes three known mammalian homologs: gastrin-releasing peptide (GRP), neuromedin B (NMB), and bombesin receptor subtype-3 (BRS-3) wikipedia.orgnih.gov. These peptides and their receptors are involved in a variety of physiological functions, including the regulation of gastrointestinal activity, neural signaling, and feeding behavior wikipedia.orgwikipedia.orgpatsnap.com.

Historical research into bombesin receptors has involved the isolation and characterization of the receptors and their endogenous ligands, as well as the development of peptide analogs to study their functions nih.gov. Early studies utilized bombesin itself to explore the effects mediated by these receptors wikipedia.orgnih.gov. The identification of mammalian bombesin-like peptides (GRP and NMB) and their corresponding receptors (GRPR and NMBR) further refined the understanding of this system nih.govwikipedia.orgwikipedia.org. The development of synthetic agonists and antagonists has been crucial in dissecting the roles of the individual bombesin receptor subtypes nih.gov.

Rationale for Investigating Synthetic Peptide Agonists in Preclinical Paradigms

The rationale for investigating synthetic peptide agonists like Bim 187 in preclinical paradigms stems from the potential to develop targeted therapies for various conditions where bombesin receptor signaling is implicated. Bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPR), are known to be overexpressed in several human tumors, including prostate and breast cancers, making them potential targets for diagnostic and therapeutic agents snmjournals.orgtaylorandfrancis.com. Agonists targeting these receptors could potentially be used to stimulate receptor-mediated processes, although the use of antagonists for tumor targeting has also been explored snmjournals.org.

Furthermore, bombesin-related peptides are involved in regulating feeding behavior, suggesting a potential role for agonists or antagonists in addressing metabolic disorders wikipedia.orgnih.govpatsnap.com. Preclinical studies using synthetic agonists allow researchers to investigate the specific effects mediated by activating particular bombesin receptor subtypes and to evaluate the potential therapeutic utility of such compounds before considering clinical applications apexbt.comnih.gov. This compound, as a synthetic agonist, has been investigated in this context to understand its interaction with bombesin receptors and its biological activities nih.govapexbt.comchemicalbook.in.

This compound is described as a new peptide agonist that stimulates the bombesin/GRP receptor type apexbt.comchemicalbook.in. Research findings indicate that this compound can influence biological processes related to bombesin receptor activation. For instance, a study in rats investigated the effect of this compound on food intake, showing a reduction in food intake at 30 minutes after administration at a specific dose nih.govapexbt.comchemicalbook.in. This finding provides insight into the potential physiological effects mediated by this compound's agonist activity at bombesin/GRP receptors.

Data regarding the activity of this compound can be presented in tables to summarize detailed research findings. While specific binding affinity (Ki) or EC50 values for this compound across different bombesin receptor subtypes were not explicitly detailed in the provided snippets beyond its general activity at the bombesin/GRP receptor type, the effect on food intake in a preclinical model provides a concrete research finding.

Table 1: Effect of this compound on Food Intake in Rats

CompoundDoseEffect on Food Intake (at 30 min)Reference
This compound4 µg/kgSignificantly reduced nih.govapexbt.comchemicalbook.in
Bim 18910 mg/kgNo effect nih.govapexbt.comchemicalbook.in
BombesinNot specifiedReduced (compared to control) nih.gov

Note: This table summarizes findings related to the effect on food intake in a specific rat model and time point as reported in the cited research.

The investigation of synthetic peptide agonists like this compound in preclinical models is a crucial step in understanding their potential as therapeutic agents and elucidating the complex roles of peptide receptor systems in biological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H76N14O10 B147859 Bim 187 CAS No. 137734-88-4

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H76N14O10/c1-28(2)19-39(46(56)70)64-51(75)40(20-29(3)4)65-52(76)42(23-34-25-57-27-60-34)62-44(69)26-59-53(77)45(30(5)6)67-47(71)31(7)61-50(74)41(22-33-24-58-37-16-12-11-15-35(33)37)66-49(73)38(17-18-43(55)68)63-48(72)36(54)21-32-13-9-8-10-14-32/h8-16,24-25,27-31,34,36,38-42,45,58H,17-23,26,54H2,1-7H3,(H2,55,68)(H2,56,70)(H,59,77)(H,61,74)(H,62,69)(H,63,72)(H,64,75)(H,65,76)(H,66,73)(H,67,71)/t31-,34?,36+,38-,39-,40-,41-,42-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPVMZDISQCAJV-MNNQHMEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H76N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1069.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137734-88-4
Record name 1-Phe-8-leu-9-leu-litorin-NH2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137734884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Methodologies in Peptide Synthesis and Pre Clinical Characterization

Chemical Synthesis Strategies for Complex Peptides

The synthesis of peptides like Bim 187 typically employs chemical methods, with Solid-Phase Peptide Synthesis (SPPS) being the predominant technique. thermofisher.comacs.org SPPS allows for the stepwise assembly of the peptide chain on an insoluble solid support, facilitating the removal of excess reagents and by-products through simple filtration and washing steps. thermofisher.com

Optimization of Solid-Phase Peptide Synthesis Protocols

Optimization of SPPS protocols for complex peptides involves selecting appropriate solid supports, protecting group strategies, and coupling reagents to maximize yield and purity. Common protecting group schemes include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), which are used to protect the α-amino group during chain elongation. acs.org Amino acid coupling is typically achieved using activating agents like carbodiimides, which facilitate the formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected amino group on the growing peptide chain. thermofisher.com While specific optimized protocols for this compound were not detailed in the consulted literature, the synthesis of similar peptides utilizes these established SPPS principles. nih.govjci.org

Techniques for Incorporating Stereochemical and Backbone Modifications

Peptide synthesis allows for the incorporation of non-natural amino acids and backbone modifications to enhance stability, activity, or other properties. In the case of this compound, the presence of a D-phenylalanine residue at the N-terminus represents a stereochemical modification. nih.gov The C-terminal amide is another common modification incorporated during synthesis. Techniques for introducing such modifications involve using appropriately protected non-proteinogenic amino acids or modified coupling procedures during the SPPS process. acs.org The synthesis of modified peptides, such as stapled peptides or those with altered backbones, demonstrates the versatility of chemical synthesis in creating peptide analogs with tailored characteristics. nih.govjci.orgcore.ac.uk

Purity Assessment and Confirmation of Synthetic Fidelity

Ensuring the purity and correct sequence of the synthesized peptide is critical. Purity assessment is commonly performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). thermofisher.comnih.gov The identity and fidelity of the synthesized peptide are typically confirmed by mass spectrometry, which provides information on the molecular weight. nih.govcore.ac.ukanu.edu.audtic.millife-sciences-usa.combibliotekanauki.plresearchgate.netnih.gov For related peptides, purification by HPLC and validation by mass spectrometry have been reported to achieve high purity levels. thermofisher.comnih.gov

Spectroscopic and Chromatographic Approaches for Structural Verification in Peptide Chemistry

Detailed structural characterization of synthetic peptides is essential to confirm their identity, purity, and in some cases, their three-dimensional conformation. Spectroscopic and chromatographic methods play a vital role in this process.

Application of High-Resolution Mass Spectrometry in Peptide Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for peptide analysis, providing accurate mass measurements that can confirm the elemental composition of the synthesized peptide. anu.edu.aulife-sciences-usa.comresearchgate.netnih.gov Coupled with fragmentation techniques (MS/MS), HRMS can also provide sequence information by analyzing the fragment ions generated from the peptide backbone. life-sciences-usa.comnih.gov While specific HRMS data for this compound were not found, this technique is routinely applied to verify the molecular weight and aid in the structural elucidation of synthetic peptides. thermofisher.comnih.gov

Molecular Pharmacology of Bombesin/gastrin Releasing Peptide Grp Receptor Agonism

Characterization of Receptor Subtype Specificity and Binding Affinity

Understanding the interaction of a ligand with its target receptors is crucial for elucidating its pharmacological profile. This involves determining which receptor subtypes the ligand binds to and with what affinity.

In Vitro Receptor Binding Assays for Ligand-Receptor Interaction Profiling

In vitro receptor binding assays are fundamental techniques used to quantify the affinity of a ligand for a specific receptor. These assays typically involve incubating a radiolabeled ligand with membranes or cells expressing the receptor of interest and measuring the amount of bound ligand. Competitive binding assays, where the test compound competes with a known radiolabeled ligand for binding sites, are commonly used to determine the binding affinity (expressed as Ki values) of the test compound.

While specific detailed binding assay data (like precise Ki values) for BIM 187 across all bombesin (B8815690) receptor subtypes were not extensively detailed in the search results, it is established that this compound is characterized as a bombesin/GRP receptor agonist. apexbt.comglpbio.comglpbio.comgentaur.com This classification implies that this compound exhibits binding to at least one of the bombesin receptor subtypes, likely the GRPR (BB2) given its description as a "bombesin/GRP receptor agonist". apexbt.com For context, the natural ligands GRP and NMB show selectivity for BB2 and BB1 receptors, respectively, while bombesin itself has affinity for both BB1 and BB2. mdpi.comnih.gov

Delineation of Agonist Selectivity Across Bombesin Receptor Subtypes (e.g., BB1, BB2)

Mechanisms of Receptor Activation and Signal Transduction Pathways

Bombesin receptors, being GPCRs, mediate their effects by coupling to intracellular G proteins, initiating a cascade of downstream signaling events.

G-Protein Coupling Dynamics and Downstream Signaling Cascade Initiation

Upon agonist binding, GPCRs undergo conformational changes that facilitate interaction with heterotrimeric G proteins. This interaction promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer. Both the activated Gα subunit and the Gβγ dimer can then interact with various effector proteins, initiating diverse intracellular signaling pathways. Bombesin receptors are known to activate G proteins, leading to downstream signaling. glpbio.comglpbio.comehu.eus For instance, activation of bombesin receptors can lead to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov These events contribute to various cellular responses. While the specific G protein coupling preference of this compound was not explicitly detailed, as a bombesin/GRP receptor agonist, it is expected to engage the G protein pathways typically activated by these receptors, notably those linked to the BB2 receptor.

Ligand-Induced Receptor Conformational Changes and Activation State Transitions

Agonist binding induces specific conformational changes in the receptor protein, transitioning it from an inactive to an active state. These changes in receptor structure are critical for enabling productive coupling with G proteins and initiating downstream signaling. While detailed structural data specifically on this compound-bound bombesin receptor conformations was not found, the general mechanism involves the ligand binding to the receptor's extracellular and transmembrane domains, stabilizing an active conformation. This conformational shift alters the intracellular loops of the receptor, particularly the third intracellular loop and the carboxyl-terminal tail, allowing them to interact with and activate G proteins. Studies on other GPCRs and bombesin receptor family members indicate that subtle differences in ligand structure can lead to distinct active receptor conformations, potentially biasing signaling towards specific pathways (functional selectivity).

Functional Efficacy Assessment in Cellular Systems

Functional efficacy studies evaluate the ability of a ligand to elicit a biological response in cells expressing the target receptor. This is typically measured by monitoring downstream signaling events or physiological outcomes. This compound has been shown to stimulate the bombesin/GRP receptor type in vitro. apexbt.com Functional studies in rats demonstrated that this compound reduced food intake at a specific dose, indicating its ability to elicit a biological response related to bombesin receptor activation. apexbt.comnih.gov This effect was observed at 4 μg/kg, resulting in a significant reduction in food intake at 30 minutes. apexbt.comnih.gov However, it did not alter the total 6-hour food intake in this study. apexbt.comnih.gov

Data on the functional efficacy of this compound in terms of cellular signaling, such as calcium mobilization or IP production, would typically be determined through assays measuring these specific downstream events in cells expressing the relevant bombesin receptor subtypes. While a study on formyl-peptide receptors (FPRs) noted that this compound did not activate neutrophil Ca2+ mobilization over a specific concentration range, this study was focused on FPRs and not bombesin receptors, and therefore does not provide information on this compound's efficacy at its intended targets. nih.gov

Further detailed research findings on the functional efficacy of this compound could include:

EC50 values for stimulating calcium mobilization or IP production in cells expressing human BB1, BB2, and BB3 receptors.

Assessment of its ability to activate different G protein subtypes (e.g., Gq, Gi) or other signaling pathways (e.g., ERK, Akt) downstream of bombesin receptor activation.

Comparative studies evaluating its maximal efficacy relative to endogenous agonists like GRP and NMB.

Based on the available information, this compound functions as an agonist at bombesin/GRP receptors, capable of eliciting biological effects, as demonstrated by its impact on food intake in animal models. apexbt.comnih.gov Its precise selectivity and comprehensive functional profile across all bombesin receptor subtypes and associated signaling pathways warrant further detailed investigation.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2)44210626
Bombesin16213202
Gastrin-Releasing Peptide (GRP)16132370
Neuromedin B (NMB)16132305
BIM 18944210627
BIM 2304216016159
BIM 2312716016161
RC-30956918374
PD 1762525335035
Litorin16132306

Interactive Data Table Example (Illustrative - specific data for this compound Ki/EC50 was not found)

Dose-Response Profiling in Receptor-Expressing Cell Lines for Agonist Potency

This compound has been identified as a compound that stimulates the bombesin/GRP receptor type in in vitro settings. apexbt.comchemicalbook.in While classified as an agonist, detailed quantitative dose-response data specifically demonstrating the potency (e.g., EC50 values) of this compound on GRP receptors in various receptor-expressing cell lines are not extensively detailed in the immediately available research findings. Studies evaluating bombesin-related receptor ligands for activity in cellular assays have included this compound. For instance, in an investigation assessing the ability of several BB1/BB2 ligands to activate Ca2+ mobilization in human neutrophils and formyl-peptide receptor (FPR)-transfected HL-60 cells, this compound did not induce Ca2+ mobilization when tested across a concentration range up to 50 μM. nih.gov This specific finding pertains to activity in neutrophil and FPR-expressing cell systems rather than a direct measure of agonist potency on GRP receptors, highlighting the need for further detailed profiling in cell lines specifically expressing the GRP receptor.

Investigation of Intracellular Signaling Pathway Modulation Induced by Agonist Stimulation

Bombesin receptors, including the GRP receptor, are G protein-coupled receptors (GPCRs) known to primarily couple with the Gq/11 and G12/13 families of G proteins. genecards.orgucl.ac.ukunimi.it Activation of these G proteins is typically associated with the stimulation of phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This coupling suggests that GRP receptor agonism, including by compounds like this compound, could potentially modulate intracellular calcium levels and activate PKC-dependent pathways.

However, specific experimental data detailing the modulation of these or other intracellular signaling pathways directly induced by this compound stimulation of GRP receptors in relevant cell lines is limited in the provided information. As noted in Section 3.3.1, a study evaluating this compound for Ca2+ mobilization in human neutrophils and FPR-transfected HL-60 cells found no activation at concentrations up to 50 μM. nih.gov While this assay measures a key downstream event of Gq coupling, its relevance is primarily to the tested cell types and the FPR receptor context in that specific study. Further research is required to comprehensively characterize the intracellular signaling profile modulated by this compound upon engagement with the GRP receptor in cell lines endogenously or heterologously expressing GRPR.

Preclinical Behavioral and Physiological Investigations of Receptor Agonists

In Vivo Pharmacological Models for Modulating Specific Biological Responses

The in vivo assessment of Bim 187 has primarily utilized pharmacological models in rats to investigate its influence on feeding behavior. nih.gov Bombesin (B8815690) and its related peptides are known to elicit a range of physiological responses, including the inhibition of food intake and gastric emptying. nih.gov These actions are mediated by G protein-coupled receptors. nih.gov Studies involving intraperitoneal administration of this compound suggest it exerts its effects through peripheral mechanisms that signal to the central nervous system. tocris.comnih.gov The established pathways for bombesin-like peptides involve communication with feeding centers in the hindbrain via the vagus and splanchnic nerves, which originate in the upper gastrointestinal tract. nih.gov

The primary focus of in vivo studies on this compound has been its role in the neuroendocrine regulation of food intake. Research has shown that this compound acts as a satiety agent. nih.gov In studies conducted on rats that were fed for 6 hours a day, this compound significantly reduced food intake within the first 30 minutes of administration. apexbt.comnih.gov However, this initial reduction did not translate to a decrease in the total food consumed over the entire 6-hour period. nih.gov This finding suggests that this compound influences meal termination rather than providing a long-lasting suppression of appetite.

To further elucidate the mechanism, investigations explored the involvement of the cholecystokinin (B1591339) (CCK) feedback loop, a critical pathway in satiety signaling. The study utilized CCK antagonists BIM 18216 and L-364,718 to determine if the satiety effect of this compound was dependent on CCK release. nih.gov The results indicated that neither CCK antagonist was able to reverse the reduction in food intake caused by this compound. nih.gov This suggests that this compound induces satiety through a mechanism that is independent of the CCK neuroendocrine system. nih.gov

Table 1: Effect of this compound on Short-Term Food Intake in Rats

Treatment GroupFood Intake at 30 minTotal 6-hour Food Intake
ControlBaselineNo significant change
This compoundSignificantly reduced apexbt.comnih.govNo significant change nih.gov

Comparative Studies with Reference Agonists and Antagonists

Comparative studies have been crucial in differentiating the pharmacological profile of this compound from that of the parent peptide, bombesin. These studies have employed BIM 189, a potent bombesin antagonist. apexbt.com When administered alone, BIM 189 had no discernible effect on food intake, even at high doses. apexbt.comnih.gov

In antagonism reversal studies, BIM 189 was shown to selectively reduce the satiety effect induced by bombesin. apexbt.comnih.gov However, in a key finding, BIM 189 did not have any effect on the satiety induced by this compound. apexbt.comnih.gov This differential antagonism suggests that this compound and bombesin may exert their effects through different receptor interactions. It has been proposed that while bombesin primarily stimulates the high-affinity bombesin receptor, this compound preferentially stimulates the bombesin/GRP receptor subtype. apexbt.com

Table 2: Comparative Effects of Bombesin Agonists and Antagonists on Satiety in Rats

Compound(s) AdministeredEffect on Food Intake
BombesinSatiety induced (reduced food intake) nih.gov
This compoundSatiety induced (reduced food intake) apexbt.comnih.gov
BIM 189 (alone)No effect apexbt.comnih.gov
Bombesin + BIM 189Satiety effect of bombesin is reversed nih.gov
This compound + BIM 189Satiety effect of this compound is not reversed apexbt.comnih.gov

Based on available research, investigations into the synergistic or additive effects of this compound with other pharmacological agents are limited. The primary interaction study conducted involved the use of CCK antagonists to probe its mechanism of action. nih.gov As noted, this study did not demonstrate a synergistic or additive relationship; instead, it established that the satiety effect of this compound is not dependent on the CCK pathway, as the antagonists failed to alter its effects on food intake. nih.gov

Structure Activity Relationship Sar Elucidation and Rational Design Principles for Peptide Agonists

Identification of Structural Determinants for Agonist Potency and Receptor Selectivity

The potency and selectivity of a peptide agonist are dictated by its three-dimensional structure and the specific physicochemical properties of its constituent amino acids. These factors determine the affinity and efficacy with which the peptide binds to and activates its target receptor. The bombesin (B8815690) family of peptides, which includes amphibian peptides (e.g., bombesin, litorin, ranatensin) and their mammalian counterparts (gastrin-releasing peptide [GRP] and neuromedin B [NMB]), provides a rich template for SAR studies. nih.govwikipedia.org These peptides interact with at least three G protein-coupled receptors: the NMB receptor (BB1), the GRP receptor (BB2), and the orphan receptor BRS-3 (BB3). nih.govnih.gov

The biological activity of bombesin-related peptides is critically dependent on their amino acid sequence, particularly within the conserved C-terminal region. nih.gov The C-terminus of the bombesin-litorin family is characterized by the common sequence -Gly-His-X-Met-NH2, where X is typically a hydrophobic or aromatic residue. nih.gov Similarly, other bombesin-related peptides from amphibian skin feature a conserved C-terminal structure of -WAXGXXM-NH2. nih.gov This region is essential for receptor binding and activation.

Bim 187 is an analog of the litorin/ranatensin subfamily of peptides, developed to act as a bombesin/GRP receptor agonist. Modifications to the native peptide sequence are introduced to enhance potency, selectivity, and metabolic stability. For instance, mammalian ligands show distinct receptor preferences; GRP has a significantly higher affinity for the BB2 receptor, while NMB has a much higher affinity for the BB1 receptor, highlighting that subtle sequence variations can dramatically shift selectivity. nih.govnih.gov The design of agonists like this compound involves strategic amino acid substitutions to exploit these differences and achieve a desired pharmacological profile. While specific SAR data for each residue in this compound is not extensively published, the principles derived from studying the broader bombesin family guide its design. Truncated versions of bombesin, such as BBN(6-14), have been shown to retain the ability to bind and be internalized by cells expressing the GRP receptor, indicating that the C-terminal portion is the primary determinant of activity. uq.edu.au

Compound/PeptideReceptor Target(s)Primary Action
This compound Bombesin/GRP ReceptorsAgonist
Gastrin-releasing peptide (GRP) BB2 > BB1Endogenous Agonist
Neuromedin B (NMB) BB1 > BB2Endogenous Agonist
Bombesin BB1, BB2Agonist
Litorin Bombesin ReceptorsAgonist
Ranatensin Bombesin ReceptorsAgonist

Stereochemistry plays a pivotal role in shaping the conformational and recognition properties of peptides. The introduction of non-native stereochemistry, such as the substitution of an L-amino acid with its D-enantiomer, is a common strategy in rational peptide design. This modification can confer several advantages:

Increased Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, which significantly increases the peptide's half-life in vivo.

Conformational Constraint: The incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which may lock the peptide into a more bioactive conformation, thereby enhancing receptor affinity and potency.

While specific studies detailing the stereochemical optimization of this compound are limited, the general importance of chirality is well-established for ligands targeting bombesin receptors. For example, molecular modeling and SAR studies of non-peptide antagonists for the BB1 receptor have underscored the critical role of specific stereochemical arrangements for high-affinity binding. nih.govresearchgate.net These studies, while focused on antagonists, confirm that the receptor's binding pocket is stereochemically sensitive, a principle that applies equally to the design of agonists like this compound. The strategic placement of D-amino acids is a key tool for optimizing the pharmacological profile of peptide-based therapeutics.

Computational Modeling and De Novo Peptide Design Strategies

Modern peptide drug discovery heavily relies on computational approaches to predict and refine ligand-receptor interactions, thereby accelerating the design of novel agonists with enhanced properties.

Given the challenges in crystallizing G protein-coupled receptors like the bombesin receptors, computational modeling provides invaluable insights into their structure and interaction with ligands. nih.govnih.gov A common workflow involves:

Homology Modeling: A three-dimensional model of the target receptor (e.g., BB1 or BB2) is constructed based on the known crystal structure of a related GPCR. nih.govbiorxiv.org

Molecular Docking: The peptide agonist is then computationally "docked" into the predicted binding site of the receptor model. This process samples numerous possible binding poses and scores them based on energetic favorability, predicting the most likely conformation of the ligand-receptor complex. nih.gov

Molecular Dynamics (MD) Simulations: The most promising docked complex is subjected to MD simulations. These simulations model the movement of every atom in the system over time, allowing for the refinement of the binding pose and an assessment of the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and receptor residues. biorxiv.orgmdpi.com

Studies on the bombesin system have successfully used these techniques. For instance, steered molecular dynamics has been employed to dock bombesin into homology models of the BB1 and BB2 receptors, providing a structural explanation for the peptide's differential binding affinity for the two subtypes. biorxiv.org Such simulations help identify the specific amino acid residues on both the peptide and the receptor that are crucial for binding and selectivity. biorxiv.org

The structural insights gained from docking and MD simulations serve as a foundation for predictive modeling and the rational design of new peptides. frontiersin.org By understanding the key interactions that drive high-affinity binding and selective receptor activation, new sequences can be designed in silico with predicted improvements.

One powerful application is the development of a pharmacophore model . nih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to interact with the receptor. Once a pharmacophore is defined based on a known active ligand or a receptor model, it can be used to virtually screen large libraries of compounds to identify novel molecules that fit the model and are likely to be active. nih.govresearchgate.net This approach has been used to identify new chemical scaffolds for BB1 receptor antagonists. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of amino acids in a peptide series with their observed biological activity. nih.gov These mathematical models can then predict the activity of new, unsynthesized peptide analogues, guiding the selection of the most promising candidates for synthesis and testing. nih.gov These predictive strategies are integral to the rational design process, enabling the optimization of peptides like this compound for enhanced efficacy and receptor selectivity. nih.gov

Translational Perspectives and Future Research Trajectories in Peptide Pharmacology

Exploration of Novel Therapeutic Indications Beyond Primary Research Areas

Development of Advanced Formulation and Delivery Technologies for Peptide Therapeutics

Peptide therapeutics face significant challenges regarding stability, solubility, and delivery to target sites within the body due to their susceptibility to enzymatic degradation, poor membrane permeability, and rapid clearance [1st search result 5, 1st search result 9, 1st search result 15, 1st search result 18, 1st search result 21, 1st search result 22, 2nd search result 1, 2nd search result 3, 2nd search result 4, 2nd search result 5, 2nd search result 6, 2nd search result 8, 2nd search result 9, 2nd search result 10]. Advanced formulation and delivery technologies are crucial for overcoming these limitations and enhancing the therapeutic efficacy of peptides like Bim 187. Strategies under development for peptides in general include chemical modifications (e.g., PEGylation, stapling), conjugation with carrier molecules, and encapsulation in various delivery systems such as nanoparticles, liposomes, and hydrogels [1st search result 5, 1st search result 9, 1st search result 15, 1st search result 18, 1st search result 21, 1st search result 22, 2nd search result 1, 2nd search result 3, 2nd search result 4, 2nd search result 5, 2nd search result 6, 2nd search result 8, 2nd search result 9, 2nd search result 10]. These approaches aim to improve peptide stability in biological fluids, enhance their half-life, facilitate targeted delivery to specific tissues or cells, and enable alternative routes of administration, such as oral delivery [2nd search result 1, 2nd search result 4, 2nd search result 5]. While these advancements hold promise for peptide-based drugs, there is no specific information available in the search results detailing the application or development of advanced formulation and delivery technologies specifically for this compound. Future research on this compound would likely explore these general peptide delivery strategies to improve its pharmacokinetic and pharmacodynamic properties.

Integration of Systems Biology and Omics Approaches in Preclinical Development

The integration of systems biology and omics approaches (genomics, transcriptomics, proteomics, metabolomics, etc.) is increasingly valuable in the preclinical development of therapeutics, offering a holistic understanding of drug action and potential off-target effects [1st search result 6, 1st search result 8, 1st search result 10, 1st search result 11, 1st search result 14]. Applying these approaches to the study of a peptide like this compound could provide insights into its interactions with complex biological networks, its impact on cellular pathways, and the identification of potential biomarkers of response or resistance. By analyzing large-scale biological data, researchers can gain a more comprehensive picture of how this compound affects cellular function at a molecular level. This can help in identifying the peptide's mechanism of action, predicting its efficacy in different patient populations, and uncovering potential synergistic effects with other therapies. For instance, omics data can reveal changes in protein expression or metabolic profiles upon treatment with the peptide. However, the conducted searches did not yield specific examples of systems biology or omics studies that have been performed using the peptide this compound. The future preclinical development of this compound could significantly benefit from the application of these integrated approaches to thoroughly characterize its biological activity and inform clinical trial design.

Q & A

Q. What experimental parameters are critical for characterizing Bim 187 in biochemical studies?

Methodological Answer: Characterization should prioritize purity assessment (via HPLC or NMR), structural confirmation (X-ray crystallography or FTIR), and stability under experimental conditions (e.g., pH, temperature). For reproducibility, document solvent systems, column specifications for chromatography, and calibration standards. Include raw spectral data in supplementary materials to enable peer validation .

Q. How do researchers validate the specificity of this compound in target-binding assays?

Methodological Answer: Use competitive binding assays with known inhibitors and negative controls (e.g., scrambled peptides) to rule out non-specific interactions. Employ isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry. Cross-validate results with orthogonal techniques like surface plasmon resonance (SPR) or fluorescence polarization .

Q. What statistical methods are recommended for analyzing dose-response data involving this compound?

Methodological Answer: Apply non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (Tukey’s or Dunnett’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance. Open-source tools like GraphPad Prism or R packages (drc, nlme) are suitable for analysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Methodological Answer: Adopt a multi-omics approach (proteomics, transcriptomics) to identify downstream pathways affected by Bim 186. Perform time-resolved experiments to distinguish primary targets from secondary effects. Use Bayesian statistical frameworks to quantify uncertainty and integrate prior knowledge from related compounds. Publish negative results to mitigate publication bias .

Q. What strategies optimize this compound’s solubility and bioavailability in in vivo models?

Methodological Answer: Explore co-solvent systems (e.g., PEG-400, cyclodextrins) or nanoparticle encapsulation to enhance solubility. Conduct pharmacokinetic studies with LC-MS/MS quantification to assess bioavailability. Compare routes of administration (oral vs. intravenous) and use allometric scaling to extrapolate dosing between species. Include stability data under physiological conditions (37°C, serum proteins) .

Q. How should researchers design a high-throughput screening (HTS) platform for this compound derivatives?

Methodological Answer: Implement automated liquid handling for compound dilution and plate preparation. Use fluorescence-based assays (e.g., FRET) or luminescence readouts (e.g., ATP detection) for scalability. Validate hits with dose-response curves in triplicate and counter-screens against off-targets. Apply machine learning (random forests, neural networks) to prioritize derivatives with favorable ADMET profiles .

Q. What criteria determine whether this compound’s observed effects are artifacts of experimental design?

Methodological Answer: Conduct blinded experiments to eliminate observer bias. Include vehicle controls (e.g., DMSO) and irrelevant compound controls to assess assay robustness. Perform positive control experiments with established modulators of the target pathway. Use power analysis during study design to ensure adequate sample sizes .

Data Management and Reproducibility

Q. What metadata standards are essential for sharing this compound-related datasets?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include chemical identifiers (InChIKey, SMILES), experimental conditions (buffer composition, instrument settings), and raw data files (e.g., .cdf for chromatography). Use repositories like Zenodo or ChEMBL for deposition, and provide a detailed README file with unit conventions and outlier criteria .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Standardize synthesis protocols with QC checkpoints (e.g., intermediate purity checks). Use design of experiments (DoE) to identify critical factors (e.g., reaction temperature, catalyst loading). Characterize each batch with LC-MS purity profiles and comparative bioactivity assays. Document deviations in a lab notebook or electronic LIMS system .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies using this compound in animal models?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for in vivo research. Justify species and strain selection based on translational relevance. Report humane endpoints, anesthesia protocols, and efforts to minimize animal numbers (3R principles). Obtain approval from institutional animal care committees and include approval IDs in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.